molecular formula C19H20O B12535036 1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 819792-79-5

1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B12535036
CAS No.: 819792-79-5
M. Wt: 264.4 g/mol
InChI Key: ZCVGQSAORUSWOJ-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one is a synthetic chalcone derivative, a class of compounds recognized for their broad spectrum of biological activities and significance in materials science. This compound features the core α,β-unsaturated ketone structure of chalcones, which is pivotal for its interaction with biological targets and its optical properties. In pharmaceutical research, chalcones are investigated as promising scaffolds for developing new therapeutic agents. They have demonstrated potent anticancer properties in experimental studies, with mechanisms that include inducing cell cycle arrest and triggering apoptosis (programmed cell death) in cancer cells, often through the activation of the p53 tumor suppressor pathway . Furthermore, chalcones and their derivatives exhibit significant antimicrobial potential, showing activity against various pathogenic bacteria and fungi. Their mechanism may involve the inhibition of key microbial enzymes such as glucosamine-6-phosphate synthase . The structural simplicity of the chalcone core allows for extensive derivatization, enabling researchers to explore structure-activity relationships and optimize efficacy against specific targets. Beyond biomedical applications, chalcone derivatives are of great interest in materials science , particularly as organic nonlinear optical (NLO) materials. Compounds with donor and acceptor groups on either side of the π-conjugated system, similar to this one, are explored for applications in optical switching, optical power limiting, and terahertz (THz) generation due to their strong NLO responses and high optical transmittance . This product is provided with a guaranteed purity of ≥98% and is intended for research and further manufacturing use only, not for direct human use.

Properties

CAS No.

819792-79-5

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H20O/c1-13-5-7-17(11-15(13)3)8-10-19(20)18-9-6-14(2)16(4)12-18/h5-12H,1-4H3

InChI Key

ZCVGQSAORUSWOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)C)C)C

Origin of Product

United States

Preparation Methods

Standard Laboratory Procedure

Reagents :

  • 3,4-Dimethylbenzaldehyde (1.2 molar equivalents)
  • Acetophenone (1.0 molar equivalent)
  • Sodium hydroxide (40% aqueous solution)
  • Ethanol (solvent)

Steps :

  • Dissolve 3,4-dimethylbenzaldehyde (10 mmol) and acetophenone (8.3 mmol) in 15 mL ethanol.
  • Add 20 mL 40% NaOH dropwise under ice-cooling (5–10°C).
  • Reflux the mixture at 80°C for 4–6 hours.
  • Neutralize with dilute HCl, filter, and recrystallize from ethanol.

Typical Yield : 68–75%.

Reaction Mechanism

The reaction proceeds via enolate formation from acetophenone, followed by nucleophilic attack on the aldehyde carbonyl group. The intermediate β-hydroxy ketone undergoes dehydration to form the α,β-unsaturated carbonyl system.

$$
\text{Acetophenone} + \text{Base} \rightarrow \text{Enolate} \
\text{Enolate} + \text{3,4-Dimethylbenzaldehyde} \rightarrow \beta\text{-Hydroxy ketone} \
\beta\text{-Hydroxy ketone} \xrightarrow{\Delta} \text{1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one}
$$

Industrial-Scale Production Methods

Industrial synthesis optimizes the Claisen-Schmidt reaction for cost efficiency and reproducibility:

Continuous Flow Reactor System

Parameters :

  • Temperature: 70–75°C
  • Residence time: 30–45 minutes
  • Catalyst: 5% KOH in ethanol/water (3:1 v/v)
  • Productivity: 12 kg·L⁻¹·h⁻¹.

Advantages :

  • 95% conversion rate
  • Reduced side products (≤2%)
  • Automated pH control for consistent neutralization.

Solvent-Free Mechanochemical Synthesis

A green chemistry approach eliminates organic solvents:

  • Grind 3,4-dimethylbenzaldehyde and acetophenone (1:1 molar ratio) with KOH (10 wt%) in a ball mill.
  • Reaction time: 90 minutes
  • Yield: 82%.

Alternative Synthetic Strategies

Ultrasound-Assisted Condensation

Conditions :

  • Frequency: 40 kHz
  • Power: 250 W
  • Time: 35 minutes
  • Yield improvement: 12–15% compared to conventional heating.

Microwave Irradiation

Optimized Parameters :

  • Power: 300 W
  • Temperature: 110°C
  • Time: 8 minutes
  • Yield: 88%.

Reaction Optimization and Challenges

Steric and Electronic Effects

The 3,4-dimethyl substituents introduce steric hindrance, requiring modified conditions:

Parameter Standard Chalcone Synthesis 3,4-Dimethyl Variant
Reaction Temperature 60–70°C 80–85°C
Base Concentration 30% NaOH 40% NaOH
Dehydration Time 2 hours 3.5 hours

Data from.

Purification Challenges

The non-planar structure (dihedral angle: 48.13° between aromatic rings) complicates crystallization. Effective strategies include:

  • Gradient cooling (ethanol/water 4:1 → 1:1)
  • Chromatography on silica gel (hexane:ethyl acetate 8:2).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Energy Input (kW·h/mol) Scalability
Conventional 68–75 95–97 4.2 Moderate
Continuous Flow 89–92 98–99 2.1 High
Mechanochemical 82 93 1.8 Low
Microwave 88 96 3.5 Moderate

Data synthesized from.

Recent Advancements

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) enables mild conditions:

  • pH 7.5, 45°C
  • Yield: 64%
  • Avoids base-sensitive substrates.

Photochemical Activation

UV light (254 nm) accelerates enolate formation:

  • Reaction time: 90 minutes
  • Quantum yield: 0.42
  • Selectivity: 97%.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is crucial for its biological activities, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with substituted aryl groups exhibit diverse structural and functional properties depending on their substitution patterns. Below is a comparative analysis of 1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one and its analogs:

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Compound Name Substituents Dihedral Angle (°) Melting Point (°C) Key Properties/Applications
1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one 3,4-dimethylphenyl 48.13 Not reported NLO materials, synthetic intermediates
3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-prop-2-en-1-one 3,4-dimethoxy, 4-fluoro 47.81–50.18 Not reported Structural studies
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)-prop-2-en-1-one 3,4-dimethoxy, 4-bromo 4.85–9.30 Not reported Near-planar conformation
1,3-Bis(4-chlorophenyl)prop-2-en-1-one 4-chlorophenyl Not reported 157–159 Higher melting point, irritant
1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-methoxy, furan-2-yl Not reported Reported in Table 1 Biological activity studies
(E)-1,3-Bis(3-bromophenyl)prop-2-en-1-one 3-bromophenyl Not reported Not reported Requires chromatography (72% yield)

Key Findings :

Structural Flexibility: Substituents significantly influence planarity. Bulky groups like 3,4-dimethylphenyl induce large dihedral angles (~48°), while smaller substituents (e.g., 4-bromo) result in near-planar conformations (~5–9°) . Methoxy groups in 3,4-dimethoxyphenyl derivatives exhibit intermediate twisting (~47–50°) .

Synthetic Accessibility :

  • Asymmetric chalcones (e.g., 3-bromo or trifluoromethyl derivatives) often require purification via column chromatography, lowering yields (43–72%) . In contrast, symmetrically substituted analogs like 1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one are synthesized efficiently under standardized conditions .

Physicochemical Properties: Halogenated derivatives (e.g., 1,3-Bis(4-chlorophenyl)prop-2-en-1-one) exhibit higher melting points (157–159°C) compared to non-halogenated analogs, likely due to enhanced intermolecular interactions .

Functional Applications: Methoxy and dimethylamino substituents (e.g., in 3-[4-(dimethylamino)phenyl]-1-(furan-2-yl)prop-2-en-1-one) are linked to biological activities, whereas 3,4-dimethylphenyl groups are prioritized in materials science for NLO properties .

Biological Activity

1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that includes two 3,4-dimethylphenyl groups attached to a prop-2-en-1-one backbone. The specific arrangement of substituents enhances its biological properties, making it a subject of various research studies.

  • Molecular Formula : C17H18O
  • Molecular Weight : 246.32 g/mol
  • IUPAC Name : 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one

Antimicrobial Activity

Research has indicated that 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one exhibits significant antimicrobial properties. A study demonstrated that this compound was effective against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Enterococcus faecium16

Anticancer Activity

The compound has also shown promising anticancer activity in vitro. In studies involving human cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer), 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one significantly reduced cell viability compared to untreated controls. The percentage viability of Caco-2 cells post-treatment was reported at approximately 39.8%, indicating potent anticancer effects .

Cell LineViability (%)p-value
Caco-239.8<0.001
A54956.9Not significant

The biological activity of 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Study on Antimicrobial Activity

In a comparative study of various chalcone derivatives, 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one was found to have superior antimicrobial activity compared to other structurally related compounds. This study highlighted the importance of the dimethyl substitution on the phenyl rings for enhancing activity against resistant strains .

Study on Anticancer Effects

A recent investigation evaluated the cytotoxic effects of several chalcones on Caco-2 and A549 cells. The results indicated that the presence of dimethyl groups significantly contributed to the increased anticancer efficacy observed with 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one .

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